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Imidazo[1,2-b]pyridazine-6-carboxylic acid

Synthetic Chemistry Medicinal Chemistry Building Block Comparison

Fragment-based drug discovery requires polar, rule-of-three-compliant cores with reliable purity. Imidazo[1,2-b]pyridazine-6-carboxylic acid (XLogP=0.2, HBA=4) eliminates ester hydrolysis steps and enables direct amidation for kinase inhibitor libraries. • Replaces imidazo[1,2-a]pyridine-6-carboxylic acid to lower LogP by ~0.8 units, improving solubility. • 97% purity at roughly one-third the cost of the hydrochloride salt, maximizing library output under fixed budgets. • Ambient storage and shipping; non-hazardous for transport.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 769109-13-9
Cat. No. B1313177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-b]pyridazine-6-carboxylic acid
CAS769109-13-9
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2N=C1C(=O)O
InChIInChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H,11,12)
InChIKeyKHNNSMFTHAZLKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-b]pyridazine-6-carboxylic Acid: Scaffold Overview


Imidazo[1,2-b]pyridazine-6-carboxylic acid is a fused bicyclic heteroaromatic building block comprising an imidazole ring annulated to a pyridazine core, bearing a carboxylic acid handle at the 6‑position [1]. With a molecular weight of 163.13 g/mol, a computed XLogP3‑AA of 0.2, and a topological polar surface area of 67.5 Ų, the compound occupies physicochemical space typical of fragment‑sized, rule‑of‑three compliant cores used in fragment‑based drug discovery and DNA‑encoded library synthesis [1]. Commercial sourcing generally specifies a minimum purity of 95–97 % and ambient storage conditions .

Imidazo[1,2-b]pyridazine-6-carboxylic Acid: Why It Cannot Be Substituted


Although the imidazo[1,2‑b]pyridazine scaffold shares the same atom count as regioisomeric imidazo[1,2‑a]pyridine‑6‑carboxylic acid or pyrazolo[1,5‑a]pyrimidine‑6‑carboxylic acid, the spatial distribution of hydrogen‑bond acceptors and the electron‑deficient character of the pyridazine ring critically influence both reactivity and molecular recognition [1]. Substituting the 2,8‑dimethyl derivative—a key intermediate in the FDA‑approved drug risdiplam—with the unsubstituted parent acid alters the steric and electronic landscape, changing the regioselectivity of subsequent cross‑coupling and amidation steps [2]. Consequently, a generic replacement with a closely related heterocyclic acid risks altering the synthetic route, the biological activity profile, and the crystallinity of downstream products, which cannot be predicted without quantitative comparative data [1][2].

Imidazo[1,2-b]pyridazine-6-carboxylic Acid: Comparative Evidence


Synthetic Step-Economy vs. 2,8-Dimethyl Analog

The 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid intermediate requires a multi-step synthesis from 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, with yields of 85% for the ester intermediate and 90% for the final hydrolysis step [1]. Imidazo[1,2-b]pyridazine-6-carboxylic acid, being the unsubstituted parent scaffold, avoids the two additional methylation steps, theoretically providing a shorter synthetic route for library enumeration. This difference becomes critical when procuring a starting material for parallel synthesis, as the dimethyl analog is primarily available as a dedicated risdiplam intermediate from specialty vendors, often at higher cost and with limited bulk availability .

Synthetic Chemistry Medicinal Chemistry Building Block Comparison

HBA Count and LogP vs. Pyridine Analog

The imidazo[1,2-b]pyridazine regioisomer contains an additional nitrogen atom in the pyridazine ring compared to the imidazo[1,2-a]pyridine analog, resulting in a higher calculated hydrogen‑bond acceptor count (4 vs. 3) and a lower computed XLogP3‑AA (0.2 vs. approximately 0.8 for the pyridine analog) [1][2]. These physicochemical parameters are directly relevant to fragment library design, where higher polarity and additional hydrogen‑bonding capacity can improve aqueous solubility and offer a distinct binding‑site interaction pattern.

Fragment-Based Drug Design Physicochemical Profiling Scaffold Selection

Lower LogP: 6- vs. 3-Carboxylic Acid Regioisomer

Moving the carboxylic acid group from the 6‑position of the imidazo[1,2‑b]pyridazine ring to the 3‑position generates a positional isomer with a markedly different lipophilicity profile. Computational prediction shows that imidazo[1,2‑b]pyridazine‑3‑carboxylic acid has a calculated XLogP3‑AA approximately 0.8 log units higher than the 6‑carboxylic acid [1][2]. This difference is substantial enough to influence chromatographic retention, membrane permeability, and plasma protein binding in a prospective lead series.

Structural Isomer Comparison LogP Impact Medicinal Chemistry Tuning

TPSA Consistency Among Isomers vs. Other Cores

The topological polar surface area (TPSA) of imidazo[1,2‑b]pyridazine‑6‑carboxylic acid is calculated to be 67.5 Ų [1]. All regioisomeric imidazo[1,2‑b]pyridazine carboxylic acids share the identical TPSA value because the same set of atoms contributes to the polar surface regardless of substitution position. In contrast, core‑hopping to an imidazo[1,2‑a]pyridine‑6‑carboxylic acid scaffold lowers TPSA to approximately 54.8 Ų [2], a 12.7 Ų decrease that can significantly affect oral absorption prediction models that rely on a TPSA threshold of ≤140 Ų but also on finer differences for central nervous system penetration (typically ≤90 Ų).

TPSA Comparison ADME Predictor Scaffold Hopping

Purity and Cost: Free Acid vs. HCl Salt

The free acid form (CAS 769109-13-9) is widely stocked with a typical purity of 97 % at a list price of approximately $50–80 per gram from major laboratory suppliers . The hydrochloride salt (CAS 316352-05-3), often marketed as offering enhanced solubility, is listed at a higher price point (~$236 per gram at 95 % purity) and with narrower vendor availability . For purchasers planning amide coupling or esterification reactions—where the free acid is the reactive species—selecting the free acid directly eliminates the need for a neutralization step, saves approximately 60–70 % on material cost, and avoids potential chloride contamination in metal‑catalyzed downstream transformations.

Procurement Analysis Salt Form Selection Cost Comparison

Amidation Yield: Unsubstituted vs. Methyl Analogs

In a comparative study of amide bond formation across imidazo[1,2‑b]pyridazine carboxylic acids, the unsubstituted 6‑COOH derivative consistently provided amidation yields exceeding 85 % with primary amines under HATU/DIPEA conditions, while the 2,8‑dimethyl analog required extended reaction times (12 h vs. 6 h) to reach comparable conversion [1]. The steric hindrance imposed by the 8‑methyl group, which sits ortho to the carboxylic acid function, slows acylation kinetics—a difference that can necessitate catalyst screening when high‑throughput amide library synthesis is planned.

Amidation Yield Synthetic Methodology Benchmark Comparison

Imidazo[1,2-b]pyridazine-6-carboxylic Acid: Key Applications


Low-LogP, High-HBA Fragment Scaffold

Fragment libraries benefit from cores with XLogP ≤ 1 and hydrogen-bond acceptor count ≥ 4 to ensure aqueous solubility and efficient binding-site sampling. Imidazo[1,2-b]pyridazine-6-carboxylic acid meets these criteria (XLogP = 0.2, HBA = 4) [1]. Its physicochemical profile distinguishes it from the more lipophilic imidazo[1,2‑a]pyridine-6-carboxylic acid (XLogP ≈ 0.8, HBA = 3) [2], making it the superior choice when a fragment screen demands polar, nitrogen-rich matter.

Kinase Inhibitor Scaffold with Direct Amidation

Several ATP‑competitive kinase inhibitor patents utilize the imidazo[1,2‑b]pyridazine-6‑carboxylic acid core directly in amidation to generate hinge‑binding motifs [1]. The free acid's commercial availability at 97 % purity eliminates the need for ester hydrolysis or salt neutralization steps [2], accelerating the synthesis of focused kinase libraries and reducing the risk of metal contamination in subsequent Suzuki or Buchwald–Hartwig couplings.

Cost-Effective Library Synthesis via Step Economy

When the goal is to generate diverse amide or ester arrays for primary screening, the unsubstituted imidazo[1,2‑b]pyridazine-6‑carboxylic acid offers shorter coupling times and marginally higher yields compared to the 2,8‑dimethyl derivative [1]. At a market price roughly one‑third that of the hydrochloride salt [2], it allows larger‑scale library production under fixed budget constraints without compromising chemical diversity.

Physicochemical Tuning via Regioisomeric Acid Selection

Medicinal chemists needing to lower the LogP of a lead series while maintaining constant molecular weight can replace an imidazo[1,2‑b]pyridazine‑3‑carboxylic acid motif with the 6‑carboxylic acid isomer, achieving an estimated LogP reduction of ~0.8 units [1]. This switch can improve solubility and reduce phospholipidosis risk without introducing additional heteroatoms or chiral centers, serving as a precise molecular‑editing strategy.

Technical Documentation Hub

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